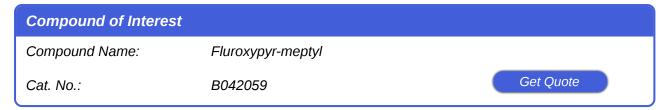


Spectroscopic Characterization of Fluroxypyrmeptyl: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Fluroxypyr-meptyl**, a widely used pyridine-based herbicide. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This information is crucial for the identification, quantification, and structural elucidation of **Fluroxypyr-meptyl** in various matrices.

Molecular Structure and Properties

Fluroxypyr-meptyl is the 1-methylheptyl ester of fluroxypyr. After foliar uptake, it is hydrolyzed to the herbicidally active fluroxypyr acid.

- Molecular Formula: C₁₅H₂₁Cl₂FN₂O₃[1]
- Molecular Weight: 367.2 g/mol [1]
- IUPAC Name: octan-2-yl 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetate[1]
- CAS Number: 81406-37-3[1]

Spectroscopic Data

The following tables summarize the available spectroscopic data for Fluroxypyr-meptyl.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR Spectral Data

The following table presents the available ¹³C NMR spectral data for Fluroxypyr-meptyl.[1]

Chemical Shift (ppm)	Assignment
Data not publicly available in detail	Pyridine ring carbons, ester carbonyl carbon, carbons of the 1-methylheptyl chain, and the acetate methylene carbon.

¹H NMR Spectral Data

Detailed experimental ¹H NMR data, including chemical shifts, splitting patterns, and coupling constants for **Fluroxypyr-meptyl**, are not readily available in public databases. However, analytical standards and their corresponding NMR spectra are available from commercial suppliers, which can be used for comparison and confirmation of the compound's identity.[2][3] [4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While a detailed peak list for **Fluroxypyr-meptyl** is not publicly available, the expected characteristic absorption bands based on its structure are listed below.



Wavenumber Range (cm ⁻¹)	Functional Group	Vibration Type
3400 - 3200	N-H (amine)	Stretching
3000 - 2850	C-H (alkane)	Stretching
~1750	C=O (ester)	Stretching
1600 - 1450	C=C and C=N (aromatic pyridine ring)	Stretching
1300 - 1000	C-O (ester and ether)	Stretching
850 - 550	C-CI	Stretching
~1200	C-F	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling molecular weight determination and structural elucidation.

GC-MS Data

The following table summarizes the major peaks observed in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of **Fluroxypyr-meptyl**.[1]

m/z	Relative Intensity
255	Major Peak
254	High
181	High
161	Moderate
209	Moderate
211	Moderate
104	Moderate



MS-MS Data

Tandem mass spectrometry (MS-MS) data provides further structural information through fragmentation analysis.[1]

Precursor Ion (m/z)	Precursor Type	Collision Energy	Major Fragment Ions (m/z)
367.0986	[M+H] ⁺	Not Specified	254.9, 236.9, 254

LC-MS Data

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique for the analysis of **Fluroxypyr-meptyl**.[1]

Precursor Ion (m/z)	Adduct	Fragmentation Mode	Major Fragment Ions (m/z)
367.0986	[M+H] ⁺	HCD	254.9734, 208.9679, 236.9629, 196.9679,
			57.0699

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic analysis of **Fluroxypyr-meptyl**. These should be adapted and optimized for specific instrumentation and analytical requirements.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the **Fluroxypyr-meptyl** analytical standard in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).



- ¹H NMR: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR: A proton-decoupled experiment is typically performed with a 45° pulse width and a longer relaxation delay (2-5 seconds).

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal.
 Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the mid-IR range (typically 4000-400 cm⁻¹).
- Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS or LC-MS)

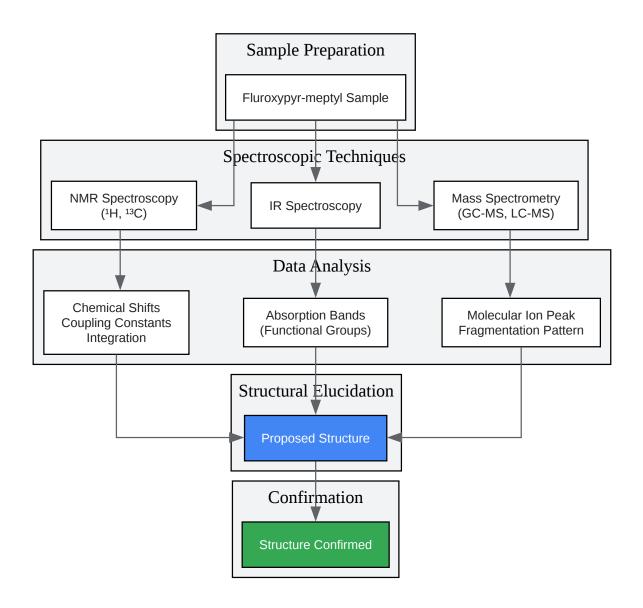
- Sample Preparation: Prepare a dilute solution of **Fluroxypyr-meptyl** in a suitable solvent (e.g., acetonitrile, methanol, or ethyl acetate). The concentration will depend on the sensitivity of the instrument.
- Chromatographic Separation (if applicable):
 - GC: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the separation of Fluroxypyr-meptyl from other components.
 - LC: Use a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization.
- Mass Spectrometry:
 - Ionization: For GC-MS, Electron Ionization (EI) is common. For LC-MS, Electrospray
 Ionization (ESI) is typically used.



 Mass Analysis: Acquire mass spectra in full scan mode to identify the molecular ion and fragmentation patterns. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and selectivity.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation and identification of an organic compound like **Fluroxypyr-meptyl** using a combination of spectroscopic techniques.



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Caption: A logical workflow for the spectroscopic analysis of Fluroxypyr-meptyl.

This guide provides a foundational understanding of the spectroscopic characteristics of **Fluroxypyr-meptyl**. For definitive identification and quantification, it is always recommended to compare the obtained spectra with those of a certified reference standard under identical experimental conditions.

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